Pharmacophore Comparison: 4-Ethylphenoxy vs. Unsubstituted Side Chain
The target compound possesses a 4-(4-ethylphenoxy)butanamide side chain (molecular formula C20H23NO4, MW 341.41 g/mol) that provides an extended aryloxy pharmacophore, whereas the closest commercially available simpler analog, N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide (CAS 423151-36-4), has only a four-carbon alkanamide chain (C12H15NO3, MW 221.25 g/mol) with no terminal aryl group . This difference of C8H8O (120.15 g/mol) represents the 4-ethylphenoxy moiety that is essential for cap-dependent endonuclease binding interactions described in the patent series [1].
| Evidence Dimension | Molecular formula, molecular weight, and pharmacophore complexity |
|---|---|
| Target Compound Data | C20H23NO4; MW 341.41 g/mol; 3 H-bond acceptors; 1 H-bond donor; 9 rotatable bonds; predicted logP ~3.8 |
| Comparator Or Baseline | N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide: C12H15NO3; MW 221.25 g/mol; 3 H-bond acceptors; 1 H-bond donor; 4 rotatable bonds; predicted logP ~1.6 |
| Quantified Difference | ΔMW = 120.16 g/mol (54% larger); Δrotatable bonds = +5; ΔlogP ≈ +2.2; presence of terminal 4-ethylphenoxy group vs. terminal methyl group |
| Conditions | Calculated physicochemical properties based on molecular structure; patent pharmacophore model [1] |
Why This Matters
The 4-ethylphenoxy extension is not a minor substituent modulation—it constitutes the core pharmacophore required for cap-dependent endonuclease engagement, and procurement of the truncated analog would yield a compound with no validated activity in this target class.
- [1] US Patent 10,202,379 B2. Cap-dependent endonuclease inhibitors. Filed September 8, 2017, and issued February 19, 2019. View Source
